molecular formula C12H20ClN5 B12215680 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12215680
M. Wt: 269.77 g/mol
InChI Key: DLRQJSFOVKHREV-UHFFFAOYSA-N
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Description

2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes two pyrazole rings, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride include other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes two pyrazole rings. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

The compound 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride (CAS Number: 1855944-30-7) belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of the compound is C12H20ClN5C_{12}H_{20}ClN_{5}, with a molecular weight of 269.77 g/mol. The structure includes a pyrazole ring, which is significant for its biological interactions.

PropertyValue
Molecular Formula C₁₂H₂₀ClN₅
Molecular Weight 269.77 g/mol
CAS Number 1855944-30-7

The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific mechanism for this compound may include:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and inhibiting catalytic activity.
  • Receptor Modulation : The compound could interact with specific receptors, altering signal transduction pathways that influence cellular responses.

Biological Activity Overview

Research into similar pyrazole compounds has shown a range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their potential to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride:

  • Endothelin Receptor Antagonism :
    • A study highlighted that certain pyrazole derivatives exhibited significant endothelin receptor antagonist activities, suggesting potential cardiovascular applications .
    • Compounds in this series were tested in vitro and showed comparable efficacy to established drugs like bosentan.
  • Antibacterial Activity :
    • Research demonstrated that some pyrazole derivatives possess weak antibacterial activity against common pathogens, indicating a possible role in treating infections .
  • Antioxidant Testing :
    • The antioxidant activity was assessed using assays such as ABTS and FRAP, showing that certain analogs exhibit radical scavenging capabilities comparable to well-known antioxidants like Trolox .

Summary of Biological Activities

Activity TypeObserved EffectReference
Endothelin AntagonismSignificant efficacy at 1 μg/mL
AntibacterialWeak activity against several strains
AntioxidantComparable to Trolox in radical scavenging

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)9-13-12-8-10(3)14-17(12)5-2;/h6-8,13H,4-5,9H2,1-3H3;1H

InChI Key

DLRQJSFOVKHREV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC(=NN2CC)C.Cl

Origin of Product

United States

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